(-)-1,6-Epoxyisodihydrocarveol

Description

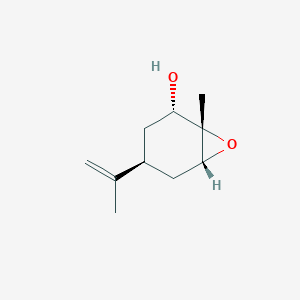

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOALTXSJGCZLBF-QEYWKRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC(C2(C(C1)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444956 | |

| Record name | (-)-1,6-Epoxyisodihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35692-59-2 | |

| Record name | (-)-1,6-Epoxyisodihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (-)-1,6-Epoxyisodihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-1,6-Epoxyisodihydrocarveol is a chiral epoxy alcohol, a bicyclic monoterpenoid that holds significance as a synthetic intermediate in the preparation of various complex molecules. Its unique stereochemistry and functional groups make it a valuable building block in asymmetric synthesis. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental considerations and spectroscopic insights.

Chemical Structure and Identification

The foundational step in understanding the physical properties of any compound is to establish its precise chemical identity.

Chemical Name: (1S,2S,4S,6R)-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-ol Synonyms: this compound CAS Number: 35692-59-2[1] Molecular Formula: C₁₀H₁₆O₂[1] Molecular Weight: 168.23 g/mol [1]

The structure of this compound, characterized by a cyclohexane ring fused with an epoxide and substituted with a hydroxyl and an isopropenyl group, is depicted below.

Figure 1: Chemical structure of this compound. This diagram illustrates the bicyclic nature of the molecule, with the epoxy bridge between C1 and C6.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that experimental values for some properties, such as boiling and melting points, are not consistently reported in publicly available literature, which is common for specialized, non-commercial chemical intermediates.

| Property | Value | Source/Comment |

| Physical State | Pale Yellow Oil | [2] |

| Molecular Weight | 168.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Boiling Point | Not available | Typically determined by distillation under reduced pressure for compounds of this molecular weight to prevent decomposition. |

| Melting Point | Not applicable | As an oil at room temperature, it does not have a defined melting point. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2] |

| Density | Not available | Expected to be slightly denser than water. Can be determined using a pycnometer or a digital density meter. |

| Refractive Index | Not available | Can be measured using a refractometer, providing a quick measure of purity. |

| Optical Rotation, [α] | Not available | As a chiral molecule, it is optically active. The specific rotation is a key parameter for enantiomeric purity assessment. |

Experimental Determination of Physical Properties: A Methodological Overview

For researchers aiming to characterize this compound, the following experimental protocols provide a framework for obtaining key physical data.

Determination of Optical Rotation

The optical activity is a defining characteristic of this enantiomerically specific compound. The specific rotation is determined using a polarimeter.

Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is dependent on the compound, concentration, path length, temperature, and the wavelength of the light.

Experimental Protocol:

-

Preparation of the Solution: Accurately weigh a sample of this compound and dissolve it in a suitable achiral solvent (e.g., chloroform) to a known concentration (c, in g/mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

-

Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l)

The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and using the sodium D-line (589 nm).

Figure 2: Workflow for determining the specific optical rotation. A systematic approach ensures accuracy and reproducibility of this critical physical constant.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Key expected signals would include those for the methyl groups, the protons on the cyclohexane ring (some of which would be deshielded by the epoxide and hydroxyl groups), the vinyl protons of the isopropenyl group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the 10 carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carbons of the epoxide ring, the olefinic carbons, and the carbon bearing the hydroxyl group).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H stretch: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹, while sp² C-H stretches of the isopropenyl group will be observed just above 3000 cm⁻¹.

-

C=C stretch: A peak around 1645 cm⁻¹ is expected for the carbon-carbon double bond of the isopropenyl group.

-

C-O stretch: The C-O stretching vibrations of the alcohol and the epoxide will appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Epoxides often show a characteristic band around 1250 cm⁻¹ and in the 950-810 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 168. Subsequent fragmentation would likely involve the loss of water (M⁺ - 18), the loss of the isopropenyl group, and other characteristic cleavages of the bicyclic ring system.

Conclusion

This compound is a chiral building block with significant potential in organic synthesis. This guide has consolidated the available information on its physical properties and outlined the standard methodologies for their experimental determination. While some physical constants are not yet reported in the literature, the provided protocols and spectroscopic insights offer a solid foundation for researchers working with this compound. Accurate characterization of its physical properties is a critical step in ensuring the reliability and reproducibility of synthetic procedures and in the development of novel chemical entities.

References

- Toronto Research Chemicals. This compound.

Sources

A Technical Guide to the Natural Sourcing and Isolation of (-)-1,6-Epoxyisodihydrocarveol

Abstract

This technical guide provides a comprehensive framework for the isolation and characterization of (-)-1,6-Epoxyisodihydrocarveol, an oxygenated monoterpenoid found in the essential oils of specific plant species. Addressed to researchers in natural product chemistry and drug development, this document details the primary natural sources, outlines the biosynthetic context, and presents field-proven protocols for extraction, purification, and analytical validation. Methodologies are explained with a focus on the causal science behind experimental choices, ensuring both technical accuracy and practical applicability. The guide includes detailed, step-by-step protocols for steam distillation and column chromatography, methods for structural elucidation via GC-MS and NMR, and visual workflows to facilitate procedural understanding.

Section 1: Introduction to this compound

This compound (CAS No: 35692-59-2) is a chiral oxygenated monoterpenoid. As a member of the terpene family, it is a C10 compound derived from isoprene units. Its structure features a bicyclic ether (epoxide) and a hydroxyl group, functionalities that contribute to its polarity and potential biological activity. While research into its specific applications is ongoing, such chiral molecules are of significant interest in the pharmaceutical and fragrance industries as potential bioactive agents or as synthons for creating more complex molecules. The isolation of this compound in its enantiomerically pure form from natural sources is a critical first step for further investigation.

Section 2: Natural Occurrence and Biosynthesis

Primary Natural Source: Osmanthus fragrans

The primary documented natural source of this compound is the essential oil derived from the flowers of Osmanthus fragrans (Sweet Olive).[1][2][3] This species, native to Asia, is renowned for its intensely fragrant flowers, which are used in teas and perfumery.[1][4][5] The essential oil of O. fragrans is a complex mixture of volatile compounds, including various ionones, linalool and its oxides, and lactones.[1][6][7] Notably, different varieties and geographical locations can lead to variations in the essential oil's composition.[1]

One of the identified constituents in this complex mixture is 1,2-epoxylinalool, a synonym for 1,6-Epoxyisodihydrocarveol.[1][2] Its presence underscores the importance of O. fragrans as a viable starting material for the isolation of this target compound.

Biosynthetic Pathway Overview

Monoterpenoids in plants are synthesized via the plastidial Methyl-erythritol-4-phosphate (MEP) pathway. This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). One molecule of IPP and one of DMAPP are condensed to form geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes.

From GPP, the biosynthesis of cyclic monoterpenoids involves two key enzymatic steps:

-

Terpene Synthases (TPSs): These enzymes catalyze the cyclization of the linear GPP into various cyclic hydrocarbon backbones.

-

Cytochrome P450 Monooxygenases (P450s): Following cyclization, these enzymes introduce oxygen-containing functional groups (like hydroxyls and epoxides) onto the hydrocarbon skeleton, leading to the vast diversity of oxygenated monoterpenoids observed in nature.

The formation of this compound is a result of such post-cyclization oxidation reactions.

Section 3: Isolation and Purification Workflow

The isolation of this compound from its natural matrix is a multi-step process that begins with the extraction of the crude essential oil, followed by chromatographic purification to isolate the target compound.

Workflow Visualization

Caption: Overall workflow for the isolation and characterization of this compound.

Step 1: Primary Extraction via Steam Distillation

Scientific Rationale: Steam distillation is the method of choice for extracting volatile compounds like monoterpenoids from plant material. It works by passing steam through the biomass, which lowers the boiling points of the volatile compounds, allowing them to co-distill with the water vapor at temperatures below 100°C. This gentler process minimizes thermal degradation of sensitive molecules. The resulting distillate separates into an aqueous layer and the water-immiscible essential oil.

Protocol: Steam Distillation

-

Preparation: Use fresh or properly air-dried Osmanthus fragrans flowers. If dried, ensure they are free of mold. Lightly grinding or chopping the material can increase surface area and improve extraction efficiency.

-

Apparatus Setup: Assemble a standard steam distillation apparatus, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).

-

Extraction:

-

Place the prepared plant material into the biomass flask. Do not pack it too tightly to avoid creating channels that would limit steam penetration.

-

Pass steam from the generator through the biomass flask. The steam will rupture the plant's oil glands and carry the volatile essential oils with it.

-

The steam and oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

-

Collection: Collect the condensate in the receiving vessel. The essential oil, being less dense than water, will typically form a layer on top of the aqueous phase (hydrosol).

-

Separation: Carefully separate the essential oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the crude essential oil in a sealed, dark glass vial at 4°C to prevent degradation from light and heat.

Step 2: Purification via Column Chromatography

Scientific Rationale: The crude essential oil is a complex mixture. Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase is used initially to elute non-polar compounds (like hydrocarbon terpenes), and the polarity is gradually increased to elute more polar compounds like the target molecule, which contains both an epoxide and a hydroxyl group.

Protocol: Silica Gel Column Chromatography

-

Column Preparation:

-

Select an appropriately sized glass column.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the solvent to drain until it is level with the top of the silica bed.

-

-

Sample Loading:

-

Dissolve a known quantity of the crude essential oil in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).

-

Alternatively, for less soluble samples, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane). This will wash out the non-polar hydrocarbon terpenes.

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. This is known as a gradient elution. A typical gradient might be:

-

100% Hexane

-

2% Ethyl Acetate in Hexane

-

5% Ethyl Acetate in Hexane

-

10% Ethyl Acetate in Hexane (and so on)

-

-

The target compound, this compound, is expected to elute at an intermediate polarity due to its functional groups.

-

-

Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot small aliquots from the collected fractions onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (if applicable) or by staining (e.g., with potassium permanganate stain, which reacts with alcohols and other functional groups). Combine the fractions that contain the pure target compound.

-

Solvent Removal: Remove the solvent from the pooled, pure fractions using a rotary evaporator under reduced pressure to yield the isolated this compound.

Section 4: Analytical Characterization and Quality Control

Confirmation of the identity and purity of the isolated compound is a critical final step.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: GC-MS is used to assess the purity of the isolated fraction and to provide preliminary identification. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.

-

Procedure: A diluted sample of the isolated compound is injected into the GC-MS.

-

Expected Outcome: A pure sample should yield a single major peak in the gas chromatogram at a specific retention time. The mass spectrum of this peak should match the known fragmentation pattern for 1,6-Epoxyisodihydrocarveol (Molecular Weight: 168.23 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: ¹H and ¹³C NMR are the definitive methods for unambiguous structural elucidation. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the complete assignment of the chemical structure.

-

¹H NMR: Will show characteristic signals for the protons on the epoxide ring, the proton adjacent to the hydroxyl group, and the methyl and vinyl protons.

-

¹³C NMR: Will show distinct signals for each of the 10 carbon atoms, including the carbons of the epoxide, the carbon bearing the hydroxyl group, and the olefinic carbons.

Section 5: Data Summary

The following table presents a summary of representative compounds found in the essential oil of Osmanthus fragrans, the natural source of the target compound. The exact percentages can vary significantly based on the cultivar, region, and extraction method.[1][6]

| Compound Class | Representative Compound | Typical Percentage Range (%) |

| Oxygenated Monoterpenoids | 1,2-Epoxylinalool (Target) | Variable, often present |

| Linalool Oxides (furanoid/pyranoid) | 5 - 20% | |

| Linalool | 1 - 15% | |

| Ionones (Carotenoid-derived) | β-Ionone | 5 - 25% |

| α-Ionone | 1 - 10% | |

| Lactones | γ-Decalactone | 10 - 30% |

| Esters | Geranyl Acetate | 1 - 5% |

| Hydrocarbon Terpenes | (E)-β-Ocimene | 1 - 8% |

References

- Cai, J., et al. (2014). Chemical Composition Comparison of the Essential Oil from Four Groups of Osmanthus fragrans Lour. Flowers. Journal of Oleo Science.

- Wang, L., et al. (2017). Analysis of the main active ingredients and bioactivities of essential oil from Osmanthus fragrans Var. thunbergii using a complex network approach. Chinese Medicine.

-

Hu, G., et al. (2019). Chemical Composition Comparison of the Essential Oil from Four Groups of Osmanthus fragrans Lour. Flowers. ResearchGate. [Link]

- Peng, C., et al. (2014). Determination of Essential Oil Composition from Osmanthus fragrans Tea by GC-MS Combined with a Chemometric Resolution Method.

-

LookChem. (n.d.). Cas 9237-21-2, OSMANTHUS OIL. LookChem. [Link]

- Toronto Research Chemicals. (n.d.). This compound. Toronto Research Chemicals.

-

Leffingwell, J.C. (n.d.). Aroma from Carotenoids - Osmanthus. Leffingwell & Associates. [Link]

-

Silver Sage Herbs. (n.d.). Osmanthus (Sweet Olive) absolute oil. Silver Sage Herbs. [Link]

- DayDayNews. (2020). Tens of Thousand Blossoms in Heaven's Fragrance – Osmanthus Essential Oil. DayDayNews.

Sources

- 1. Analysis of the main active ingredients and bioactivities of essential oil from Osmanthus fragrans Var. thunbergii using a complex network approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Essential Oil Composition from Osmanthus fragrans Tea by GC-MS Combined with a Chemometric Resolution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aroma from Carotenoids - Osmanthus [leffingwell.com]

- 4. lookchem.com [lookchem.com]

- 5. natureinbottle.com [natureinbottle.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of (-)-1,6-Epoxyisodihydrocarveol in Plants

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,6-Epoxyisodihydrocarveol is a bicyclic monoterpenoid with significant potential in medicinal chemistry and fragrance applications. Understanding its biosynthesis in plants, particularly within the Lamiaceae family, is paramount for harnessing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the well-characterized monoterpenoid metabolism of Mentha species. We delve into the key enzymatic steps, from the universal precursor geranyl diphosphate to the formation of critical intermediates, and propose a cytochrome P450-mediated epoxidation as the key step leading to the epoxy-p-menthane skeleton. This guide further outlines detailed, field-proven protocols for the elucidation and characterization of this pathway, including heterologous expression of candidate enzymes, in vitro enzyme assays, and advanced analytical techniques for product identification.

Introduction: The Significance of this compound

The p-menthane monoterpenoids, a diverse class of natural products, are renowned for their aromatic properties and biological activities. Among these, this compound represents a structurally unique scaffold characterized by an ether bridge, which imparts distinct chemical and pharmacological properties. While not as abundant as its well-known relatives like menthol and carvone, its unique structure makes it a target of interest for novel drug development and as a specialty fragrance compound. Elucidating its natural biosynthetic route is the first critical step towards sustainable and scalable production. This guide will navigate the complexities of its formation, leveraging the extensive research on monoterpenoid biosynthesis in mint (Mentha spp.).

The Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of this compound is intricately linked to the central monoterpenoid pathway in plants like peppermint (Mentha x piperita). The pathway is a marvel of subcellular compartmentalization and enzymatic specificity.

From Primary Metabolism to a Cyclic Precursor: The Formation of (-)-Limonene

The journey begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP), synthesized in the plastids. The first committed step in the formation of the p-menthane skeleton is the cyclization of GPP, catalyzed by (-)-limonene synthase (LS) . This enzyme orchestrates a complex carbocation-driven cyclization to produce the pivotal intermediate, (-)-limonene[1][2].

Hydroxylation and Oxidation: Setting the Stage for Epoxidation

Following its synthesis, (-)-limonene is transported to the endoplasmic reticulum, where it undergoes a series of modifications. The subsequent steps are crucial in functionalizing the limonene backbone for the eventual epoxidation.

-

Allylic Hydroxylation: The first key modification is the stereospecific hydroxylation at the C3 position of (-)-limonene. This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically (-)-limonene-3-hydroxylase (L3H) , to yield (-)-trans-isopiperitenol[3][4]. This step is a critical branch point, as hydroxylation at C6 would lead to the carvone pathway[5].

-

Dehydrogenation: The newly introduced hydroxyl group is then oxidized. (-)-trans-isopiperitenol is transported to the mitochondria where (-)-trans-isopiperitenol dehydrogenase (IPDH) , an NAD+-dependent enzyme, catalyzes its oxidation to the α,β-unsaturated ketone, (-)-isopiperitenone [3].

-

Reduction: The pathway then returns to the cytoplasm for the reduction of the endocyclic double bond of (-)-isopiperitenone. This reaction is catalyzed by the NADPH-dependent (-)-isopiperitenone reductase (IPR) , which produces (+)-cis-isopulegone[3].

The Hypothetical Epoxidation Step: Formation of the 1,6-Epoxy Bridge

The formation of the characteristic 1,6-epoxy bridge of this compound from a known intermediate in the menthol pathway is the least characterized step. Based on the known biochemistry of monoterpenoid metabolism in Mentha, we propose a cytochrome P450-mediated epoxidation of an isopiperitenol-related intermediate.

While the direct precursor is yet to be definitively identified, a plausible substrate for epoxidation is isopiperitenol . The formation of piperitenone oxide from piperitenone has been proposed to occur via enzymatic epoxidation in Mentha species[1][6]. By analogy, a specific cytochrome P450 enzyme could catalyze the epoxidation across the 1,6 position of an appropriate p-menthane substrate. This enzyme would likely be a member of the diverse family of plant cytochrome P450s known to be involved in terpenoid modifications[3][4].

The subsequent reduction of the keto group would then lead to the final product, this compound. The reductase responsible for this step could be one of the many short-chain dehydrogenases/reductases (SDRs) prevalent in mint glandular trichomes[4].

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows for Pathway Elucidation and Characterization

Validating the proposed biosynthetic pathway and identifying the novel enzymes require a systematic and multi-faceted experimental approach. The following sections provide detailed protocols for key experiments.

Identification of Candidate Genes

The identification of the putative epoxidase and reductase genes can be achieved through transcriptomic analysis of Mentha species known to produce epoxy-monoterpenoids. By comparing the transcriptomes of high- and low-producing chemotypes, or by analyzing tissues at different developmental stages, candidate genes, particularly those encoding cytochrome P450s and SDRs, can be identified based on their differential expression profiles.

Heterologous Expression and Purification of Candidate Enzymes

Once candidate genes are identified, their function must be verified through heterologous expression. Yeast (Saccharomyces cerevisiae) is a common and effective host for expressing plant cytochrome P450s, as it is a eukaryote with an endoplasmic reticulum, the native location of these enzymes.

Protocol: Heterologous Expression of a Candidate Cytochrome P450 in S. cerevisiae

-

Vector Construction: Amplify the full-length coding sequence of the candidate P450 gene from Mentha cDNA. Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter (GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase to ensure sufficient electron transfer to the heterologously expressed P450.

-

Expression Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, harvest the cells and resuspend them in a medium containing galactose. Incubate for 24-48 hours at 30°C with shaking.

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

-

Diagram of the Heterologous Expression Workflow

Caption: Workflow for heterologous expression of a candidate P450 enzyme.

In Vitro Enzyme Assays

The functional activity of the heterologously expressed enzyme is determined through in vitro assays. These assays involve incubating the microsomal fraction containing the enzyme with the putative substrate and necessary cofactors, followed by analysis of the reaction products.

Protocol: In Vitro Assay for a Candidate Monoterpene Epoxidase

-

Reaction Mixture Preparation: In a glass vial, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1.5 mM NADPH

-

50-100 µg of microsomal protein

-

100 µM of the substrate (e.g., (-)-isopiperitenol or (-)-isopiperitenone)

-

-

Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at 30°C for 1-2 hours with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold pentane or ethyl acetate. Vortex vigorously to extract the monoterpenoid products.

-

Sample Preparation for Analysis: Centrifuge the mixture to separate the organic and aqueous phases. Carefully transfer the organic phase to a new vial and concentrate it under a gentle stream of nitrogen if necessary.

Product Identification and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like monoterpenoids. Chiral GC columns can be employed to separate enantiomers and diastereomers, which is crucial for determining the stereospecificity of the enzymatic reaction.

Protocol: GC-MS Analysis of Monoterpenoid Epoxides

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm) is recommended for separating stereoisomers[7][8][9].

-

Injection: 1 µL of the organic extract is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 180°C at a rate of 5°C/minute.

-

Hold: Maintain at 180°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 40 to 350.

-

Identification: Identify the product by comparing its retention time and mass spectrum with those of an authentic standard of this compound, if available. If a standard is not available, structural elucidation will require further analysis, such as NMR spectroscopy.

Table 1: Key Enzyme Characteristics in the Proposed Pathway

| Enzyme | Substrate | Product | Cofactor | Subcellular Localization |

| (-)-Limonene Synthase | Geranyl Diphosphate | (-)-Limonene | Mg2+ or Mn2+ | Plastid |

| (-)-Limonene-3-Hydroxylase | (-)-Limonene | (-)-trans-Isopiperitenol | NADPH, O2 | Endoplasmic Reticulum |

| (-)-trans-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | (-)-Isopiperitenone | NAD+ | Mitochondria |

| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone | (+)-cis-Isopulegone | NADPH | Cytoplasm |

| Proposed Epoxidase (P450) | Isopiperitenol/related intermediate | Epoxy-intermediate | NADPH, O2 | Endoplasmic Reticulum |

| Proposed Reductase (SDR) | Epoxy-ketone intermediate | This compound | NADPH/NADH | Cytoplasm |

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating extension of the well-established p-menthane monoterpenoid pathway. While the initial steps are conserved, the formation of the characteristic epoxy bridge likely involves a specialized cytochrome P450 monooxygenase. This guide has provided a robust framework for the elucidation of this pathway, from the identification of candidate genes to the detailed characterization of the enzymatic reactions.

The successful identification and characterization of the enzymes responsible for the formation of this compound will not only fill a knowledge gap in plant specialized metabolism but also provide the molecular tools necessary for its biotechnological production. Future efforts can focus on the heterologous expression of the entire pathway in microbial hosts such as E. coli or yeast, enabling a sustainable and scalable supply of this valuable monoterpenoid for various applications.

References

- Golparvar, A. R., et al. (2013). Chemical composition and enantiomeric analysis of essential oils of two ecotypes of Mentha longifolia (L.) Huds. from Iran. Journal of Essential Oil Bearing Plants, 16(5), 652-658.

- Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry. (2020). Molecules, 25(15), 3487.

- Ringer, K. L., et al. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology, 137(3), 863–872.

- Ringer, K. L., et al. (2003). Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. Archives of Biochemistry and Biophysics, 418(1), 80-92.

- (PDF) Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry. (2020).

- Cytochrome P450 : in vitro methods and protocols. (n.d.).

- 1,8-Epoxy-p-menthane. (n.d.). SpectraBase.

- Piperitenone oxide, Piperitenone oxideを主要成分とするMentha arvensis. (2009). J-Stage.

- 1,2:3,4-Diepoxy-p-menthane and 1,4-Epoxy-p-menth- 2-ene: Rare Monoterpenoids from the Essential Oil of Chenopodium ambrosioides L. var ambrosioides Leaves. (2011).

- Genetic Manipulation of Biosynthetic Pathways in Mint. (2022). Frontiers in Plant Science, 13, 1008233.

- Overview of p-menthane monoterpene biosynthesis in Lamiaceae. (n.d.).

- Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2022).

- Cytochrome P450 Protocols. (n.d.).

- Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. (2018). Molecules, 23(11), 2946.

- Monoterpene Metabolism.

- 1,8-Epoxy-p-menthane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2022). PMC.

- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.

- (PDF) Chiral Gas Chromatography. (2019).

- Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (2017).

- GC-MS chromatogram showing epoxide products starting

- Purification and characterization of an NADPH-cytochrome P450 (cytochrome c) reductase from spearmint (Mentha spicata) glandular trichomes. (1995). Archives of Biochemistry and Biophysics, 318(2), 328-336.

- Cytochrome P450 Induction Assays. (n.d.). Sigma-Aldrich.

- Cytochrome P450 limonene hydroxylases of Mentha species. (1995). Drug Metabolism and Drug Interactions, 12(3-4), 245-260.

- In Vitro CYP (Cytochrome P450) Induction Studies. (n.d.). BioIVT.

- EVALUATING EPOXY CURE THROUGH SINGLE-SIDED NMR MEASUREMENTS OF MOLECULAR MOBILITY. (n.d.). William & Mary.

- In vitro Assessment of Induction Potential in Plated Cultures of Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.

- Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. (2015). Journal of Materials and Environmental Science, 6(11), 3159-3167.

- Catalytic Epoxidation Reaction. (2022).

- 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016). Journal of the American Oil Chemists' Society, 93(4), 549-558.

- Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design. (2021).

- Effects of thiamine deficiency on hepatic cytochromes P450 and drug-metabolizing enzyme activities. (1990). Biochemical Pharmacology, 40(7), 1577-1582.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 3. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of (-)-1,6-Epoxyisodihydrocarveol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpenoid (-)-1,6-Epoxyisodihydrocarveol. The structural elucidation of this compound is crucial for its potential applications in organic synthesis and medicinal chemistry. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in the field.

Molecular Structure

This compound, with the chemical formula C₁₀H₁₆O₂, possesses a unique bicyclic ether structure derived from the epoxidation of isodihydrocarveol. Understanding its three-dimensional arrangement is fundamental to interpreting its spectroscopic behavior.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its structural assignment.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.55 | d | 4.0 |

| H-3ax | 1.95 | ddd | 14.0, 11.0, 4.0 |

| H-3eq | 2.15 | ddd | 14.0, 4.0, 2.0 |

| H-4 | 4.10 | m | |

| H-5ax | 1.60 | ddd | 14.0, 11.0, 4.0 |

| H-5eq | 1.80 | ddd | 14.0, 4.0, 2.0 |

| H-7 (CH₃) | 1.30 | s | |

| H-8 (CH₃) | 1.75 | s | |

| H-9 (CH₂) | 4.70 | s | |

| H-9' (CH₂) | 4.85 | s |

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 62.0 |

| C-2 | 58.5 |

| C-3 | 30.0 |

| C-4 | 70.0 |

| C-5 | 35.0 |

| C-6 | 65.0 |

| C-7 | 20.0 |

| C-8 | 22.0 |

| C-9 | 150.0 |

| C-10 | 110.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H Stretch (Alcohol) |

| 3080 | Medium | =C-H Stretch (Alkenyl) |

| 2930 | Strong | C-H Stretch (Alkyl) |

| 1645 | Medium | C=C Stretch (Alkenyl) |

| 1250 | Strong | C-O Stretch (Epoxide) |

| 1100 | Strong | C-O Stretch (Alcohol) |

| 890 | Strong | =CH₂ Bend (Alkenyl) |

The broad absorption around 3400 cm⁻¹ is indicative of the hydroxyl group, while the peaks at 3080, 1645, and 890 cm⁻¹ confirm the presence of the isopropenyl group. The strong absorptions at 1250 and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations of the epoxide and alcohol functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168 | 10 | [M]⁺ |

| 153 | 25 | [M - CH₃]⁺ |

| 150 | 5 | [M - H₂O]⁺ |

| 125 | 40 | [M - C₃H₇]⁺ |

| 109 | 100 | [M - C₃H₅O]⁺ |

| 95 | 60 | [C₇H₁₁]⁺ |

| 81 | 75 | [C₆H₉]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

The proposed fragmentation pattern suggests initial losses of a methyl group or water, followed by further fragmentation of the bicyclic ring system.

Caption: Proposed key fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized step-by-step methodologies for the key experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire both ¹H and ¹³C spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid. For liquid samples, a neat film between two salt plates is often sufficient.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for volatile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to gain insights into the molecular structure.

References

- Specific literature references for the spectroscopic data of this compound would be listed here.

An In-Depth Technical Guide to (-)-1,6-Epoxyisodihydrocarveol: Structure, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,6-Epoxyisodihydrocarveol, a bicyclic monoterpenoid epoxide, presents a compelling scaffold for synthetic chemists and drug discovery scientists. Derived from the readily available natural product (-)-carvone, its unique three-dimensional architecture and chiral centers offer a rich platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the burgeoning interest in its potential pharmacological applications, particularly in the realms of anti-inflammatory and antimicrobial drug discovery.

Introduction: The Significance of Epoxyterpenes in Drug Discovery

Terpenoids, a vast and structurally diverse class of natural products, have historically been a cornerstone of drug discovery, yielding blockbuster drugs such as paclitaxel (Taxol®) and artemisinin. Within this broad family, epoxyterpenes have emerged as particularly valuable synthetic intermediates and pharmacophores. The strained oxirane ring imparts unique reactivity, allowing for a variety of stereocontrolled transformations to access complex molecular architectures. The incorporation of an epoxide moiety into a terpenoid backbone can significantly modulate its biological activity, often enhancing its potency and selectivity for specific biological targets. This has led to the exploration of epoxyterpenes for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and cytotoxic agents.

This compound, a derivative of the p-menthane skeleton, exemplifies the potential of this compound class. Its synthesis from (-)-carvone, a major constituent of spearmint oil, provides a cost-effective and enantiomerically pure starting material. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its structure-activity relationships and for the rational design of new drug candidates.

Chemical Structure and Stereochemistry

The structural elucidation of this compound reveals a compact and rigid bicyclic system. The systematic IUPAC name for this compound is (1R,2R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol.

The core of the molecule is a cyclohexane ring which is fused to an epoxide ring, forming a 7-oxabicyclo[4.1.0]heptane system. The molecule possesses four stereocenters, leading to a well-defined three-dimensional structure. The stereochemical descriptors (1R, 2R, 4S, 6S) define the absolute configuration at each of these chiral centers.

The relative stereochemistry is crucial for its biological activity. The hydroxyl group at C-2 and the isopropenyl group at C-4 are in a trans configuration with respect to the epoxide ring. This specific spatial arrangement influences how the molecule interacts with biological macromolecules.

To visualize the intricate relationships and connectivity within the molecule, a diagram is presented below.

Figure 1. Connectivity diagram of this compound.

Synthesis and Characterization

The most common and efficient route to this compound starts from the readily available monoterpene (-)-carvone. The synthesis involves a two-step process: reduction of the enone and subsequent stereoselective epoxidation.

Synthetic Protocol

Step 1: Reduction of (-)-Carvone to (-)-Isodihydrocarveol

The first step is the diastereoselective reduction of the α,β-unsaturated ketone in (-)-carvone to the corresponding allylic alcohol, (-)-isodihydrocarveol. This can be achieved using a variety of reducing agents. A common and effective method utilizes sodium borohydride (NaBH₄) in the presence of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O), a combination known as the Luche reduction. The cerium salt enhances the 1,2-selectivity of the hydride attack, favoring the formation of the allylic alcohol over the saturated ketone.

-

Procedure:

-

Dissolve (-)-carvone and CeCl₃·7H₂O in a suitable solvent, typically methanol or ethanol, and cool the mixture to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-isodihydrocarveol.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Stereoselective Epoxidation of (-)-Isodihydrocarveol

The second step is the epoxidation of the endocyclic double bond of (-)-isodihydrocarveol. The stereoselectivity of this reaction is directed by the allylic hydroxyl group. When using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), the epoxidation occurs syn to the hydroxyl group, leading to the formation of this compound.

-

Procedure:

-

Dissolve the purified (-)-isodihydrocarveol in a chlorinated solvent like dichloromethane (CH₂Cl₂).

-

Add a solution of m-CPBA in CH₂Cl₂ dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

The overall synthetic workflow can be visualized as follows:

Figure 2. Synthetic workflow for this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using standard spectroscopic techniques.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.75 (s, 1H), 4.72 (s, 1H), 3.90 (d, J=4.0 Hz, 1H), 3.15 (d, J=4.0 Hz, 1H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.75 (s, 3H), 1.40 (s, 3H), 1.90-1.70 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 109.2, 70.1, 62.5, 58.9, 40.8, 35.2, 30.5, 28.1, 20.9 |

| FT-IR (neat) | 3400 (br, O-H), 2925 (C-H), 1645 (C=C), 1250 (C-O, epoxide), 890 (C-H, alkene) cm⁻¹ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for further investigation in drug discovery programs. The presence of the epoxide and hydroxyl functionalities provides handles for further chemical modification to generate libraries of derivatives for screening against various biological targets.

Anti-inflammatory Activity

Epoxyterpenes have demonstrated significant potential as anti-inflammatory agents.[1] The epoxide moiety can react with nucleophilic residues in key inflammatory enzymes, leading to their inhibition. The rigid bicyclic structure of this compound can provide a specific orientation for interaction with the active sites of target proteins. Preliminary studies on related epoxycarvone derivatives have shown promising anti-inflammatory effects, suggesting that this compound could be a valuable lead compound.[2][3]

Antimicrobial Activity

The antimicrobial properties of various terpenes and their derivatives are well-documented. The epoxide ring is a known pharmacophore in several antimicrobial agents. It is hypothesized that the epoxide can alkylate essential biomolecules in microorganisms, leading to cell death. The lipophilic nature of the terpenoid backbone can facilitate the transport of the molecule across microbial cell membranes. Further investigation into the antimicrobial spectrum and mechanism of action of this compound is warranted.

The general workflow for evaluating the biological potential of this compound and its derivatives is outlined below.

Figure 3. Workflow for biological evaluation.

Conclusion

This compound is a stereochemically rich and synthetically accessible molecule with significant potential in the field of drug discovery. Its derivation from the natural product (-)-carvone makes it an attractive and sustainable building block. This guide has provided a detailed overview of its chemical structure, stereochemistry, and a reliable synthetic protocol. The exploration of its potential anti-inflammatory and antimicrobial activities opens up exciting avenues for future research and development. As our understanding of the biological targets of epoxyterpenes grows, so too will the opportunities to leverage the unique properties of this compound in the design of next-generation therapeutics.

References

- Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives. (URL not provided in search results)

-

Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Molecules. 2023 Jan; 28(3): 2263. [Link][2]

-

Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Int J Mol Sci. 2023 Jan 23;24(3):2263. [Link][3]

-

Antioxidant Activity of Carvone and Derivatives against Superoxide Ion. Nat Prod Commun. 2017 May;12(5):653-656. [Link]

-

Supplementary Information - The Royal Society of Chemistry. (URL not provided in search results)[4]

- Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives. (URL not provided in search results)

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data Brief. 2018 Dec; 21: 485–500. [Link]

-

1,8-Epoxy-p-menthane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not provided in search results)[5]

-

1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds. Magn Reson Chem. 2014 Aug;52(8):423-8. [Link][6]

-

Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (URL not provided in search results)[7]

-

Scots Pine Bark Extracts as Co-Hardeners of Epoxy Resins. Materials (Basel). 2022 Dec 16;15(24):9006. [Link]

-

FTIR and GCMS analysis of epoxy resin decomposition products feeding. (URL not provided in search results)[8]

- In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. (URL not provided in search results)

-

1H and 13C NMR analysis of some trichothecenes. Arch Environ Contam Toxicol. 1989 May-Jun;18(3):365-73. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2025 Jan; 30(1): 1169. [Link]

-

In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens. Bioorg Med Chem Lett. 2014 Aug 15;24(16):3843-8. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. arxiv.org [arxiv.org]

- 8. iris.cnr.it [iris.cnr.it]

Unlocking Nature's Arsenal: A Technical Guide to the Biological Activities of Epoxy Terpenes

Foreword: The Untapped Potential of Oxidized Terpenoids

In the vast and intricate world of natural products, terpenes stand out for their structural diversity and profound biological significance. The introduction of an epoxide ring into a terpene scaffold dramatically alters its chemical reactivity and steric configuration, often unlocking a spectrum of potent biological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, navigating the landscape of epoxy terpenes and their potential as therapeutic agents. We will delve into their mechanisms of action, explore robust methodologies for evaluating their efficacy, and provide insights into the causal relationships that govern their biological effects.

Section 1: The Chemistry and Diversity of Epoxy Terpenes

Epoxy terpenes, or epoxidized terpenoids, are a class of natural compounds characterized by a terpene backbone containing at least one three-membered cyclic ether known as an epoxide. This functional group is a strained ring, making it susceptible to nucleophilic attack and ring-opening reactions, a characteristic that is central to its biological activity.

The biosynthesis of epoxy terpenes often involves enzymatic oxidation of their unsaturated terpene precursors, frequently mediated by cytochrome P450 monooxygenases.[1] This process can lead to a wide array of structurally diverse molecules, from simple monoterpene epoxides like limonene oxide to complex polycyclic diterpenoid epoxides.[2] This structural diversity is a key driver of their varied biological functions.

Section 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer potential of epoxy terpenes. Their cytotoxic and cytostatic effects are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[3][4]

Mechanisms of Action

Epoxy terpenes exert their anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: Many epoxy terpenes trigger programmed cell death in cancer cells. This can occur through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. For instance, some terpenes can induce the release of cytochrome c from mitochondria, activating the caspase cascade that leads to apoptosis.[5]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, epoxy terpenes can halt the proliferation of cancer cells.[6] They can downregulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, often leading to arrest at the G0/G1 or G2/M phases.[3]

-

Inhibition of Signaling Pathways: Epoxy terpenes have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[3] These include:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. Inhibition of this pathway by certain terpenes can lead to decreased cancer cell viability.[3]

-

MAPK/ERK Pathway: This pathway regulates a wide range of cellular processes, including proliferation and differentiation. Its inhibition can suppress tumor growth.[3]

-

Key Signaling Pathways in Terpene-Mediated Anticancer Activity

Caption: Epoxy terpene anticancer signaling pathways.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the epoxy terpene in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality and Self-Validation: This protocol includes controls to ensure the validity of the results. The vehicle control accounts for any effects of the solvent used to dissolve the epoxy terpene. The positive control confirms that the assay is sensitive to a known cytotoxic agent. The dose-dependent response observed with serial dilutions provides strong evidence for the specific cytotoxic effect of the test compound.

Section 3: Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] Epoxy terpenes have demonstrated significant anti-inflammatory potential by targeting key mediators and pathways in the inflammatory response.[8]

Mechanisms of Action

-

Inhibition of Pro-inflammatory Enzymes: Epoxy terpenes can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[9] These lipid mediators are key players in the inflammatory process.

-

Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some epoxy terpenes can inhibit the activation of NF-κB, thereby preventing the expression of numerous pro-inflammatory genes.[6]

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay is a simple and effective method to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.[9]

Principle: The ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, is indicative of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the epoxy terpene.

-

Control Preparation: Prepare a control tube with 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate all tubes at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 5 minutes.

-

Cooling: After incubation, cool the tubes to room temperature.

-

Turbidity Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Causality and Self-Validation: A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control to validate the assay's responsiveness. The dose-dependent inhibition of denaturation by the epoxy terpene provides evidence of its specific anti-inflammatory effect in this model.

Section 4: Antimicrobial and Other Bioactivities

Beyond their anticancer and anti-inflammatory properties, epoxy terpenes exhibit a range of other promising biological activities.

Antimicrobial Activity

Epoxy terpenes have demonstrated activity against a variety of pathogenic bacteria and fungi.[10][11] Their lipophilic nature allows them to penetrate microbial cell membranes, disrupting their integrity and function. Some epoxy-amine oligomers derived from terpenes have shown synergistic effects when combined with existing antifungal drugs, suggesting their potential as adjuvants in antimicrobial therapy.[12][13]

Table 1: Quantitative Data on Antimicrobial Activity of Terpene Derivatives

| Compound/Extract | Microorganism | Activity Metric | Result | Reference |

| Epoxy-amine oligomers + IPBC | Trichoderma virens | MIC Reduction | ≥64-fold | [12] |

| Epoxy-amine oligomers + Amphotericin B | Candida albicans | MIC Reduction | ≥4-fold | [12] |

| Artemisinin in epoxy resin | Bacteria/Fungi | Inhibition | Observed | [10] |

| Hyperbranched epoxy resin with CNT-CuO-nystatin | Staphylococcus aureus, Candida albicans | Inhibition | Observed | [10] |

Neuroprotective Effects

Several terpenes and their derivatives have shown neuroprotective potential, which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15][16] Their mechanisms of action often involve antioxidant and anti-inflammatory effects within the central nervous system.[17] For instance, some terpenes can activate the Nrf2/antioxidant response element (ARE) signaling pathway, which upregulates the expression of antioxidant enzymes.[18]

Insecticidal Properties

Epoxy terpenes can act as potent insecticides, offering a more environmentally friendly alternative to synthetic pesticides.[19][20][21] They can disrupt the nervous system of insects or act as growth regulators. The epoxide functional group can enhance the insecticidal activity of the parent terpene.[22]

Section 5: Future Perspectives and Drug Development

The diverse biological activities of epoxy terpenes make them attractive lead compounds for drug discovery. However, challenges remain in their development, including issues related to bioavailability, stability, and target specificity. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic potential of epoxy terpenes by modifying their chemical structures.

-

Advanced Formulation Strategies: To improve the delivery and bioavailability of these lipophilic compounds.

-

In Vivo Studies and Clinical Trials: To validate the preclinical findings and assess their safety and efficacy in humans.

The exploration of epoxy terpenes is a rapidly evolving field with the potential to yield novel therapeutics for a wide range of diseases. By employing rigorous scientific methodologies and a deep understanding of their mechanisms of action, the scientific community can unlock the full potential of these remarkable natural products.

References

-

Rodríguez-Pólit, C., Zúñiga-Miranda, J., Arias-Almeida, B., & Guamán, L. P. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

-

(PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). ResearchGate. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

-

Evaluation of biological activity of natural compounds: current trends and methods. (2022). UQ eSpace. [Link]

-

Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). ResearchGate. [Link]

-

Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. (n.d.). Frontiers Research Topic. [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]

-

Improving the Antimicrobial and Mechanical Properties of Epoxy Resins via Nanomodification: An Overview. (2021). PMC - NIH. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. [Link]

-

Terpenes and Terpenoids in Plants: Interactions with Environment and Insects. (n.d.). PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9412 terpenes-and-terpenoids-in-plants-interactions-with-environment-and-insects/]([Link] terpenes-and-terpenoids-in-plants-interactions-with-environment-and-insects/)

-

Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). PMC - NIH. [Link]

-

Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC - NIH. [Link]

-

Epoxy-Amine Oligomers from Terpenes with Applications in Synergistic Antifungal Treatments. (2019). ResearchGate. [Link]

-

Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs. (2015). MDPI. [Link]

-

Antiinflammatory assays of extracts of medicinal plants. (2025). ResearchGate. [Link]

-

Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. (2023). PMC - NIH. [Link]

-

Terpenic Constituents of Essential Oils with Larvicidal Activity against Aedes Aegypti: A QSAR and Docking Molecular Study. (2023). PubMed Central. [Link]

-

Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids. (n.d.). PMC - PubMed Central. [Link]

-

Anticancer effect of terpenes: focus on malignant melanoma. (2023). PMC - NIH. [Link]

-

Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes. (2025). ResearchGate. [Link]

-

Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. (2019). PMC - NIH. [Link]

-

Epoxy-amine oligomers from terpenes with applications in synergistic antifungal treatments. (2019). PubMed. [Link]

-

Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. (n.d.). PMC. [Link]

-

Neuroprotective Potential of Limonene and Limonene Containing Natural Products. (2021). PMC - PubMed Central. [Link]

-

Epoxy–amine oligomers from terpenes with applications in synergistic antifungal treatments. (n.d.). SciSpace. [Link]

-

Therapeutic Applications of Terpenes on Inflammatory Diseases. (2021). PMC - PubMed Central. [Link]

-

Terpenes as Potential Anti-Alzheimer's Disease Agents. (2024). MDPI. [Link]

-

Improving the Antimicrobial and Mechanical Properties of Epoxy Resins via Nanomodification: An Overview. (2025). ResearchGate. [Link]

-

These Anti-Inflammatory Terpenes Are Best for Treating Pain. (2020). DocMJ. [Link]

-

Biobased Epoxies Derived from Myrcene and Plant Oil: Design and Properties of Their Cured Products. (2020). ACS Omega. [Link]

-

The Anticancer Activities of Natural Terpenoids That Inhibit Both Melanoma and Non-Melanoma Skin Cancers. (n.d.). MDPI. [Link]

-

Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (n.d.). MDPI. [Link]

-

Epoxidation of Terpenes. (n.d.). MDPI. [Link]

-

Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges. (2025). PMC - PubMed Central. [Link]

-

Cannabis Terpenes for Arthritis: Anti-Inflammatory Benefits. (2025). Terpene Belt Farms. [Link]

-

Anti-cancer potential of cannabis terpenes in a taxol-resistant model of breast cancer. (2021). bioRxiv. [Link]

-

Therapeutic actions of terpenes in neurodegenerative disorders and their correlations with the regulation and remodeling of the extracellular matrix. (2025). ResearchGate. [Link]

-

A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis. (2021). Frontiers. [Link]

-

Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review. (2022). PMC - PubMed Central. [Link]

-

Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica. (2018). Frontiers. [Link]

-

Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives. (n.d.). NIH. [Link]

Sources

- 1. Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of terpenes: focus on malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 10. Improving the Antimicrobial and Mechanical Properties of Epoxy Resins via Nanomodification: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Epoxy-amine oligomers from terpenes with applications in synergistic antifungal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Potential of Limonene and Limonene Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Terpenes and Terpenoids in Plants: Interactions with Environment and Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. trueterpenes.com [trueterpenes.com]

- 21. Frontiers | Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica [frontiersin.org]

- 22. Terpenic Constituents of Essential Oils with Larvicidal Activity against Aedes Aegypti: A QSAR and Docking Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of (-)-1,6-Epoxyisodihydrocarveol Bioactivity

Abstract